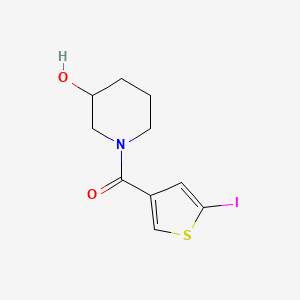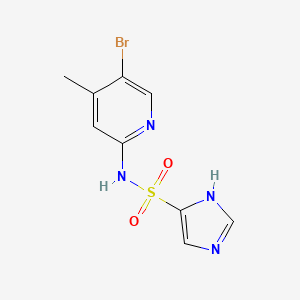
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group, which collectively contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position, yielding 5-bromo-4-methylpyridine.
Amination: The brominated pyridine is then subjected to amination to form 5-bromo-4-methylpyridin-2-amine.
Imidazole Formation: The amine derivative is reacted with imidazole under suitable conditions to form the imidazole ring.
Sulfonamide Formation: Finally, the imidazole derivative is treated with a sulfonyl chloride to introduce the sulfonamide group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
作用機序
The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the brominated pyridine and imidazole rings contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-(5-bromo-4-methylpyridin-2-yl)nitramide: Shares the brominated pyridine core but differs in the functional groups attached.
5-bromo-2-methylpyridin-3-amine: A precursor in the synthesis of N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-4-sulfonamide.
2-bromo-5-methyl-pyridin-4-amine: Another brominated pyridine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its combination of a brominated pyridine ring, an imidazole moiety, and a sulfonamide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C9H9BrN4O2S |
|---|---|
分子量 |
317.16 g/mol |
IUPAC名 |
N-(5-bromo-4-methylpyridin-2-yl)-1H-imidazole-5-sulfonamide |
InChI |
InChI=1S/C9H9BrN4O2S/c1-6-2-8(12-3-7(6)10)14-17(15,16)9-4-11-5-13-9/h2-5H,1H3,(H,11,13)(H,12,14) |
InChIキー |
NEUBJPQMYXQNTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1Br)NS(=O)(=O)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


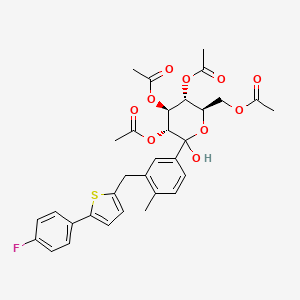

![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
![5-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14902940.png)
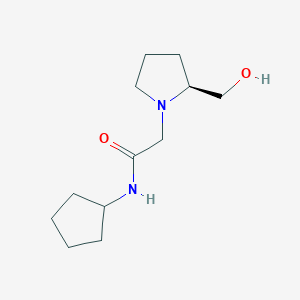
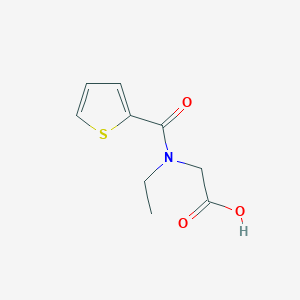
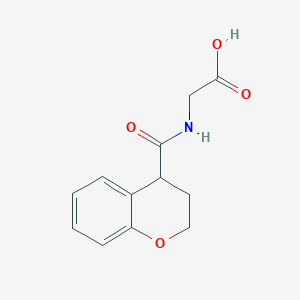
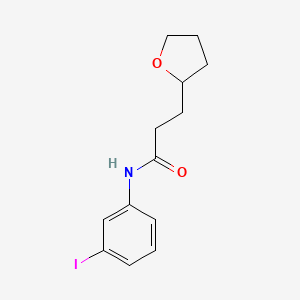
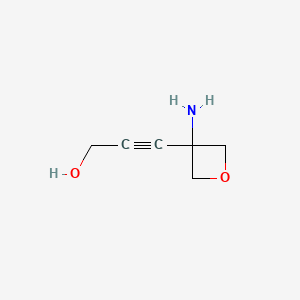

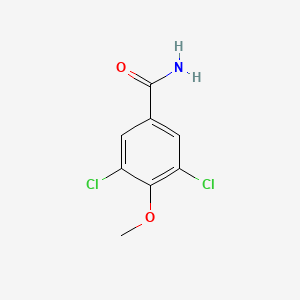

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14902999.png)
